molecular formula C6H7FN2O2S B1290113 4-Amino-2-fluorobenzenesulfonamide CAS No. 2368-83-4

4-Amino-2-fluorobenzenesulfonamide

Cat. No.: B1290113
CAS No.: 2368-83-4
M. Wt: 190.2 g/mol
InChI Key: ZJLICVHTRBOVPM-UHFFFAOYSA-N
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Description

4-Amino-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H7FN2O2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an amino group at the 4-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluorobenzenesulfonamide typically involves the introduction of the amino and fluorine groups onto the benzenesulfonamide framework. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinated precursor undergoes substitution with an amino group under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or dimethyl sulfoxide and catalysts such as palladium or copper complexes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from commercially available fluorobenzene derivatives. The process includes steps like nitration, reduction, and sulfonation, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Nitro-2-fluorobenzenesulfonamide or nitroso-2-fluorobenzenesulfonamide.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Amino- or alkoxy-substituted benzenesulfonamides.

Scientific Research Applications

4-Amino-2-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-Amino-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its target, while the sulfonamide group contributes to its overall stability and solubility.

Comparison with Similar Compounds

    4-Fluorobenzenesulfonamide: Lacks the amino group, making it less versatile in certain reactions.

    2-Amino-4-fluorobenzenesulfonamide: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    4-Amino-2-chlorobenzenesulfonamide: Chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.

Uniqueness: 4-Amino-2-fluorobenzenesulfonamide is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group provides sites for further functionalization and interaction with biological targets.

Properties

IUPAC Name

4-amino-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLICVHTRBOVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624680
Record name 4-Amino-2-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2368-83-4
Record name 4-Amino-2-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-acetamido-2-fluorobenzenesulfonamide (11.15 g, 48 mmol) and sodium hydroxide (11.5 g, 480 mmol) in water (80 mL) was heated at reflux temperature for 3 hours. The mixture was made neutral by addition of 2N-HCl solution, and resulting suspension was filtered to give the subtitle compound (5.8 g, 63.5% yield).
Quantity
11.15 g
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reactant
Reaction Step One
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11.5 g
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reactant
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Quantity
80 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
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Yield
63.5%

Synthesis routes and methods II

Procedure details

To a stirred solution of sodium hydroxide (120 g, 3 mol) in water (500 ml) was added N-(3-Fluoro-4-sulfamoyl-phenyl)-acetamide (69.7 g, 300 mmol). The reaction mixture was stirred at reflux temperature for 3 hours. The solution was then cooled to room temperature, and the pH was adjusted to 6 by addition of 5N HCl solution. Most of the solvent was removed in vacuo, and the product precipitated out. The product was collected by filtration and drying under vacuum at 60° C. (32 g, 56%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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